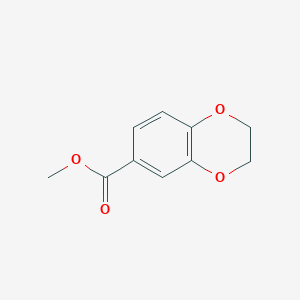

Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate

Description

BenchChem offers high-quality Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-12-10(11)7-2-3-8-9(6-7)14-5-4-13-8/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUXWAIDEGEMEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396639 | |

| Record name | Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20197-75-5 | |

| Record name | Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate

Abstract

This technical guide provides a comprehensive overview of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate, a key chemical intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The primary identifier for this compound is CAS Number: 20197-75-5 [1]. The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically significant drugs[2][3]. This document details the compound's physicochemical properties, provides an in-depth, field-proven synthesis protocol with mechanistic insights, discusses its analytical characterization, and explores its critical role in drug development. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who require a deep technical understanding of this versatile building block.

Compound Identification and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational to its effective use in a laboratory or industrial setting. Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate is a solid at room temperature and possesses the core 1,4-benzodioxane heterocyclic system, which is notable for its structural rigidity and presence in numerous bioactive compounds[1][2].

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 20197-75-5 | [1] |

| Molecular Formula | C₁₀H₁₀O₄ | [1] |

| Molecular Weight | 194.18 g/mol | [4][5] |

| IUPAC Name | Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate | [1] |

| Synonyms | Methyl 1,4-benzodioxan-6-carboxylate | [1] |

| Physical Form | Solid | [1] |

| Boiling Point | 292.5°C at 760 mmHg |[1] |

Safety and Handling

As with any chemical reagent, proper safety protocols are paramount. Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate is classified with the GHS07 pictogram, indicating it can be harmful[1][5].

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1].

-

Storage: Store at room temperature in a well-sealed container away from incompatible materials[1].

Synthesis and Mechanistic Rationale

The synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate is most commonly achieved via the esterification of its corresponding carboxylic acid precursor, 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (CAS: 4442-54-0). The Fischer esterification method is a classic, reliable, and scalable approach for this transformation[2]. The precursor acid can itself be synthesized from readily available materials like 3,4-dihydroxybenzaldehyde[6].

Experimental Protocol: Fischer Esterification

This protocol describes the conversion of the carboxylic acid to the target methyl ester. The choice of methanol as both solvent and reagent drives the reaction equilibrium towards the product, while a strong acid catalyst is essential to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄) dropwise (approx. 0.1-0.2 eq). The addition is exothermic and should be done while stirring in an ice bath. The sulfuric acid acts as the catalyst essential for the reaction to proceed at a practical rate.

-

Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Work-up: After cooling to room temperature, neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as ethyl acetate (3x volumes).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate.

Synthesis Workflow Diagram

The following diagram illustrates a common synthetic route from a basic starting material to the final target compound.

Caption: Synthetic pathway from 3,4-dihydroxybenzaldehyde to the target ester.

Analytical Characterization

Structural confirmation of the synthesized compound is achieved through standard spectroscopic techniques. The key functional groups—the ester, the aromatic ring, and the dihydrodioxine ring—give rise to a predictable and unique spectral signature.

Table 2: Expected Spectroscopic Data

| Technique | Feature | Expected Signal | Rationale |

|---|---|---|---|

| ¹H-NMR | Aromatic Protons | δ 6.8-7.5 ppm | Protons on the benzene ring. |

| Dioxine Protons | δ 4.2-4.4 ppm (singlet or multiplet) | Four equivalent protons (-O-CH₂-CH₂-O-) on the dihydrodioxine ring. | |

| Methyl Protons | δ ~3.8 ppm (singlet) | Three protons of the methyl ester (-COOCH₃) group. | |

| IR | Ester Carbonyl (C=O) | ~1720 cm⁻¹ | Strong absorption characteristic of the ester C=O stretch. |

| Aromatic C=C | ~1600, 1500 cm⁻¹ | Absorptions from the benzene ring stretching. | |

| C-O Stretch | ~1280, 1100 cm⁻¹ | Strong absorptions from the ester and ether C-O bonds. |

| MS (EI) | Molecular Ion (M⁺) | m/z = 194 | Corresponds to the molecular weight of the compound[4]. |

Applications in Research and Drug Development

The true value of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate lies in its utility as a versatile synthetic intermediate. The 1,4-benzodioxane moiety is a cornerstone in the design of various therapeutic agents due to its ability to interact with biological receptors and enzymes[7].

-

Scaffold for Bioactive Molecules: This compound is a precursor for a wide range of derivatives. The methyl ester can be readily hydrolyzed back to the carboxylic acid or converted into amides, hydrazides, and other functional groups, enabling the construction of large chemical libraries for screening[2][8].

-

Pharmaceutical Intermediates: The benzodioxane framework is a critical component of several marketed drugs. For instance, it is the core of Doxazosin, an α₁-adrenergic blocker used to treat hypertension and benign prostatic hyperplasia[2][8]. It is also present in Eliglustat, a drug for treating Gaucher's disease[2]. The title compound serves as a key building block for synthesizing analogs of these and other important pharmaceutical agents.

-

Research Applications: Derivatives of 1,4-benzodioxane have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, α-adrenergic blocking, and antidepressant effects[2]. This makes the parent ester a valuable starting point for research into new therapeutic agents in these areas.

Caption: Role as a key intermediate leading to diverse bioactive derivatives.

Conclusion

Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate (CAS: 20197-75-5) is more than a simple chemical compound; it is a strategic building block that provides access to a pharmacologically significant chemical space. Its straightforward synthesis and versatile reactivity make it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and potential applications, as outlined in this guide, is crucial for leveraging its full potential in the ongoing quest for novel and more effective therapeutics.

References

-

Arctom. METHYL 6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-METHYL-5-OXO-5,6-DIHYDRO[1][2]NAPHTHYRIDINE-3-CARBOXYLATE. [Link]

-

Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

-

PubChem. Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate. [Link]

-

Saeed, A., et al. (2024). Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. Heliyon. [Link]

-

Wang, Y., et al. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. RSC Advances. [Link]

-

Chiacchio, M. A., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molbank, 2024(2), M1812. [Link]

-

Khan, I., et al. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides. Brazilian Journal of Pharmaceutical Sciences, 55. [Link]

- Google Patents. CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound.

-

NIST. 1,4-Benzodioxin, 2,3-dihydro-. [Link]

-

PubChem. 2,3-Dihydro-1,4-benzodioxin-6-ol. [Link]

-

PubChem. 2,3-Dihydro-1,4-benzodioxin-6-methylamine. [Link]

-

Ahmed, B., et al. (2008). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal. [Link]

Sources

- 1. Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate | 20197-75-5 [b2b.sigmaaldrich.com]

- 2. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]

- 3. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate | C10H10O4 | CID 3096253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 6. CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound - Google Patents [patents.google.com]

- 7. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine [mdpi.com]

- 8. scirp.org [scirp.org]

An In-depth Technical Guide to the Physical Properties of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate, a key heterocyclic compound, serves as a pivotal structural motif in the landscape of medicinal chemistry and materials science. Its unique benzodioxane core imparts specific physicochemical characteristics that are crucial for its application in the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive exploration of the physical properties of this compound, offering both established data and detailed methodologies for its empirical determination. The following sections are designed to equip researchers with the foundational knowledge and practical insights necessary for the effective handling, characterization, and application of this versatile chemical entity.

I. Core Physicochemical Properties

A thorough understanding of the fundamental physical properties of a compound is paramount for its successful application in research and development. This section consolidates the key physicochemical data for Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀O₄ | , |

| Molecular Weight | 194.18 g/mol | , |

| Appearance | Solid | |

| Boiling Point | 292.5 °C at 760 mmHg | |

| Storage Temperature | Room Temperature, under inert atmosphere |

II. Experimental Determination of Physical Properties

The data presented above represents reported values. However, for rigorous scientific investigation, independent verification of these properties is often necessary. This section outlines detailed, field-proven protocols for the experimental determination of key physical characteristics of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate.

A. Melting Point Determination via Differential Scanning Calorimetry (DSC)

Rationale: Differential Scanning Calorimetry (DSC) is a highly precise thermal analysis technique for determining the melting point and heat of fusion of a substance. It measures the difference in heat flow between a sample and a reference as a function of temperature.[1] The onset of the endothermic peak in the DSC thermogram corresponds to the melting point.[2]

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate into a Tzero aluminum pan.[3]

-

Encapsulation: Place the corresponding lid on the pan and seal it using a Tzero press.

-

Reference Pan: Prepare an empty, sealed Tzero aluminum pan to serve as the reference.

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Set the initial temperature to a value well below the expected melting point (e.g., 25 °C).

-

Set the final temperature to a value sufficiently above the expected melting point (e.g., 200 °C).

-

Program a heating rate of 2 °C/min under a dynamic nitrogen atmosphere (50 mL/min).[1]

-

-

Data Acquisition: Initiate the temperature scan and record the heat flow as a function of temperature.

-

Data Analysis: Determine the onset temperature of the melting endotherm from the resulting DSC curve. This temperature is taken as the melting point. The area under the peak can be used to calculate the enthalpy of fusion.

Caption: Workflow for Melting Point Determination using DSC.

B. Boiling Point Determination (Micro Scale)

Rationale: For small quantities of a liquid, a micro boiling point determination is a reliable method. It relies on observing the temperature at which the vapor pressure of the liquid equals the external pressure, indicated by the cessation of bubble formation from an inverted capillary tube and the subsequent entry of the liquid into the capillary upon cooling.[4][5]

Experimental Protocol:

-

Sample Preparation: Place approximately 0.2 mL of molten Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate into a small test tube.

-

Capillary Insertion: Insert a sealed-end capillary tube, open end down, into the liquid.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band.

-

Heating: Use a Thiele tube or a melting point apparatus to slowly heat the sample at a rate of approximately 2 °C per minute.[4]

-

Observation: Observe the inverted capillary. A steady stream of bubbles will emerge as the boiling point is approached and exceeded.

-

Cooling and Measurement: Turn off the heat and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point.[6]

-

Pressure Correction: Record the atmospheric pressure. If the pressure is not 760 mmHg, a correction may be necessary.

Caption: Micro-Scale Boiling Point Determination Workflow.

C. Solubility Profiling

Rationale: Determining the solubility of a compound in a range of solvents provides insight into its polarity and the presence of acidic or basic functional groups. A systematic approach ensures a comprehensive understanding of the compound's solubility characteristics.[7][8]

Experimental Protocol:

-

Sample Preparation: For each solvent, add approximately 10 mg of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate to a small test tube.

-

Solvent Addition: Add 1 mL of the test solvent in portions, shaking vigorously after each addition.

-

Observation: Visually inspect for the formation of a homogeneous solution.

-

Test Solvents:

-

Water: To assess polarity.

-

5% Sodium Hydroxide (NaOH): To test for acidic functional groups.

-

5% Sodium Bicarbonate (NaHCO₃): To differentiate between strong and weak acids.

-

5% Hydrochloric Acid (HCl): To test for basic functional groups.

-

Organic Solvents: A range of organic solvents of varying polarity should be tested, such as ethanol, acetone, ethyl acetate, dichloromethane, and hexane.

-

Caption: Systematic Workflow for Solubility Testing.

III. Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of identity for organic compounds.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR are fundamental for confirming the structure of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate.[9][10] Two-dimensional techniques like COSY, HSQC, and HMBC can further elucidate the connectivity of atoms.[11]

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.[9]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Spectral Interpretation: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For an ester, characteristic stretches for the carbonyl group (C=O) and the carbon-oxygen bonds (C-O) are expected.[12][13]

Protocol:

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate. Alternatively, use an ATR-FTIR spectrometer for direct analysis of the solid.[14]

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Spectral Interpretation: Identify the characteristic absorption bands. For Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate, expect a strong C=O stretch around 1715-1730 cm⁻¹ and C-O stretches in the 1000-1300 cm⁻¹ region.[12]

C. Mass Spectrometry (MS)

Rationale: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common method for the analysis of relatively small organic molecules.[15]

Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to generate a molecular ion (M⁺) and fragment ions.[16]

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).

-

Detection and Spectral Interpretation: Detect the ions and generate a mass spectrum. The peak with the highest m/z value often corresponds to the molecular ion, confirming the molecular weight. The fragmentation pattern can provide additional structural information.

IV. Conclusion

The physical properties of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate are fundamental to its handling, characterization, and application in scientific research. This guide has provided a consolidation of its known properties and detailed, practical protocols for their experimental verification. By employing these standardized methodologies, researchers can ensure the quality and consistency of their starting materials, a critical factor for reproducible and reliable experimental outcomes. The structural integrity, confirmed through the spectroscopic techniques outlined, underpins the rational design of novel derivatives for applications in drug discovery and materials science.

References

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Labmonk. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

-

YouTube. (2021, April 29). Solubility test/ Organic lab. Retrieved from [Link]

-

Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

ACS Publications. (n.d.). Densities and Viscosities of Fatty Acid Methyl and Ethyl Esters. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Physical properties of fatty acid methyl esters. VI. Viscosity. Retrieved from [Link]

-

Purdue University. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Retrieved from [Link]

-

Wikimedia Commons. (n.d.). Experimental and numerical investigations on spray characteristics of fatty acid methyl esters. Retrieved from [Link]

-

University of Alberta. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

-

ResearchGate. (n.d.). Physical and Chemical properties of various methyl esters of fatty acids. Retrieved from [Link]

-

CureFFI.org. (2016, April 27). Differential scanning calorimetry. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of Boiling Points of Pure Organic Liquids. A Micromethod for use With Reduced Pressures. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

Scientific Research Publishing. (n.d.). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Retrieved from [Link]

-

Scientific Research Publishing Inc. (2022, September 23). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Retrieved from [Link]

-

ResearchGate. (2019, April 27). How do you use Differential Scanning Calorimetry (DSC) for DNA melting temperature?. Retrieved from [Link]

-

SciELO. (n.d.). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Structural characterization of wax esters by electron ionization mass spectrometry. Retrieved from [Link]

-

Bellevue College. (n.d.). Analysis of Functional Groups using Infrared (IR) Spectroscopy. Retrieved from [Link]

-

S4Science. (n.d.). A Beginner's Guide to Differential Scanning Calorimetry DSC. Retrieved from [Link]

-

ResearchGate. (n.d.). Physical and chemical properties and fatty acid methyl esters composition of unused and used frying oils. Retrieved from [Link]

-

Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

-

CORE. (n.d.). Mass Spectrometric Methods for Analysis of Sterols and Steryl Esters in Biological Samples. Retrieved from [Link]

-

Georgia State University. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

-

ChemConnections. (n.d.). Boiling Point Determination. Retrieved from [Link]

-

ResearchGate. (2008, August 6). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

-

Weebly. (n.d.). Determination of Boiling Point (B.P). Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Benzodioxane-6-carboxylic Acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

-

Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate. Retrieved from [Link]

-

International Journal of Organic Chemistry. (2022, August 6). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Retrieved from [Link]

-

PubMed. (n.d.). Determination of ester carbonyl 18O/16O ratios in phospholipids by gas chromatography-mass spectrometry. Retrieved from [Link]

-

The University of New Mexico. (n.d.). Tutorial :: Mass Spectrometry. Retrieved from [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. s4science.at [s4science.at]

- 3. engineering.purdue.edu [engineering.purdue.edu]

- 4. chemconnections.org [chemconnections.org]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. jchps.com [jchps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ocw.mit.edu [ocw.mit.edu]

A Comprehensive Technical Guide to Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate

This guide provides an in-depth exploration of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate, a key chemical intermediate. We will delve into its molecular architecture, a field-proven synthetic pathway with mechanistic insights, comprehensive characterization data, and its significant applications in modern drug discovery and materials science. This document is intended for researchers, chemists, and professionals in drug development who require a thorough understanding of this versatile scaffold.

The 1,4-Benzodioxane Scaffold: A Privileged Structure in Medicinal Chemistry

Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate belongs to the benzodioxane class of compounds. The 1,4-benzodioxane motif is a bicyclic system where a benzene ring is fused to a 1,4-dioxane ring. This particular structure is recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in a wide array of biologically active compounds and approved pharmaceuticals.[1][2]

Its significance stems from the unique conformational properties and electronic nature imparted by the fused ring system, which allows for specific and potent interactions with various biological targets.[1] Derivatives of this scaffold are known to exhibit activities such as α-adrenergic blocking, antihypertensive effects, and affinity for serotonin receptors.[2] Notable drugs containing this core structure include Doxazosin, an agent used for treating hypertension.[3][4] Therefore, Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate serves as a crucial and highly valuable starting material for the synthesis of novel therapeutic agents.[5]

Synthesis and Mechanistic Rationale

The synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate is efficiently achieved through a two-step process starting from commercially available 3,4-dihydroxybenzoic acid. The strategy involves an initial esterification of the carboxylic acid followed by a Williamson ether synthesis to form the characteristic dioxane ring.

Step 1: Fischer Esterification of 3,4-Dihydroxybenzoic Acid

The initial step is the protection of the carboxylic acid functional group as a methyl ester. This is critical because the acidic proton of the carboxyl group would interfere with the base-mediated cyclization in the subsequent step. Fischer esterification is a classic and reliable method for this transformation.

-

Causality: Using methanol as both the solvent and reagent in the presence of a catalytic amount of strong acid (like H₂SO₄) drives the equilibrium towards the ester product. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Step 2: Cyclization via Williamson Ether Synthesis

With the carboxyl group protected, the two phenolic hydroxyl groups are alkylated with 1,2-dibromoethane to form the dihydrobenzodioxine ring.

-

Causality: A moderately strong base, such as potassium carbonate (K₂CO₃), is employed to deprotonate the phenolic hydroxyl groups, forming a more nucleophilic phenoxide intermediate. This nucleophile then attacks the electrophilic carbon of 1,2-dibromoethane in a sequence of two Sₙ2 reactions to close the six-membered ring. Anhydrous acetone or DMF is a suitable polar aprotic solvent that facilitates this type of reaction without interfering.

Sources

"Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate" synonyms and nomenclature

An In-depth Technical Guide to Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and synthetic chemistry. It delves into the core nomenclature, physicochemical properties, synthesis, and critical applications of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate, a key heterocyclic building block.

Compound Identification and Nomenclature

Precise identification is paramount in chemical synthesis and regulatory documentation. Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate is known by several names, reflecting both systematic and common nomenclature systems. The 1,4-benzodioxane scaffold is a recurring and versatile motif in medicinal chemistry, making unambiguous identification of its derivatives essential.[1]

The positional indicator "-6-" is critical, as isomers such as the 2-carboxylate derivative possess different chemical properties and synthetic utility.[2]

| Identifier Type | Value |

| IUPAC Name | methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate[] |

| Synonyms | Methyl 1,4-benzodioxan-6-carboxylate[] |

| CAS Registry No. | 20197-75-5[4] |

| Molecular Formula | C₁₀H₁₀O₄[4] |

| Molecular Weight | 194.18 g/mol [2] |

| InChI | 1S/C10H10O4/c1-12-10(11)7-2-3-8-9(6-7)14-5-4-13-8/h2-3,6H,4-5H2,1H3[4] |

| InChIKey | GYUXWAIDEGEMEE-UHFFFAOYSA-N[4] |

| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)OCCO2 |

Physicochemical and Safety Profile

Understanding the compound's physical properties is fundamental to its handling, storage, and application in experimental workflows.

| Property | Value | Source |

| Physical Form | Solid[4] | Sigma-Aldrich |

| Boiling Point | 292.5°C at 760 mmHg[4] | Sigma-Aldrich |

| Storage Temperature | Room Temperature[4] | Sigma-Aldrich |

| Purity | Typically ≥98% | Commercial Suppliers |

| Signal Word | Warning[4] | GHS Classification |

| Hazard Statement | H302 (Harmful if swallowed)[4] | GHS Classification |

| GHS Pictogram | GHS07 (Harmful)[4] | GHS Classification |

Synthesis and Mechanistic Insights

Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate is typically prepared from its corresponding carboxylic acid. The synthesis of the parent acid, 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (CAS 4442-54-0), is a well-established route that provides a reliable foundation for producing the target ester.

The core strategy involves a two-step process:

-

Ring Formation: Construction of the dihydro-1,4-benzodioxine ring system.

-

Functional Group Manipulation: Oxidation of an aldehyde to a carboxylic acid, followed by esterification.

A common and industrially viable method starts with 3,4-dihydroxybenzaldehyde.[5]

Workflow: Synthesis of the Carboxylic Acid Precursor

Caption: Synthetic pathway from 3,4-dihydroxybenzaldehyde to the target ester.

Protocol: Synthesis of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

This protocol is adapted from established methods described in patent literature.[5]

-

Ring Closure Reaction:

-

To a solution of 3,4-dihydroxybenzaldehyde in a suitable solvent like DMF, add a base such as anhydrous potassium carbonate.

-

Add 1,2-dibromoethane dropwise to the mixture.

-

Heat the reaction mixture to facilitate the intramolecular Williamson ether synthesis, forming the dihydrobenzodioxine ring. Monitor the reaction's completion via Thin Layer Chromatography (TLC).

-

Upon completion, perform a work-up by quenching with water and extracting the product, 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde, with an organic solvent.

-

-

Oxidation to Carboxylic Acid:

-

Dissolve the intermediate aldehyde in an aqueous solution.

-

Slowly add an aqueous solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄), while controlling the temperature.[5]

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).[5]

-

Cool the reaction and filter off the manganese dioxide byproduct.

-

Acidify the filtrate with a strong acid (e.g., concentrated HCl) to precipitate the white solid product, 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.[5]

-

Filter, wash with water, and dry the solid product.

-

-

Esterification:

-

Suspend the synthesized carboxylic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Reflux the mixture for several hours. The progress of the Fischer esterification can be monitored by TLC.

-

After completion, neutralize the excess acid, reduce the solvent volume under vacuum, and perform a standard aqueous work-up and extraction to isolate the final product, Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate.

-

Applications in Drug Discovery and Development

The 1,4-benzodioxane ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[1][6] Its structural rigidity, ability to engage in specific receptor interactions, and favorable metabolic profile make it a valuable template for drug design.[1] Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate serves as a crucial intermediate, providing a reactive handle for elaboration into more complex molecular architectures.

-

Intermediate for Bioactive Molecules: The parent carboxylic acid and its methyl ester are key starting materials for synthesizing a wide range of pharmaceuticals.[7] The 1,4-benzodioxane core is found in compounds developed as anti-inflammatory, analgesic, and antihypertensive agents.[6][7]

-

Scaffold for Receptor Ligands: Derivatives of the 1,4-benzodioxane structure have shown high affinity for various biological targets, including α-adrenergic and serotonin receptors.[1] This makes the scaffold essential for developing drugs targeting neurological and cardiovascular disorders.

-

Synthesis of Enzyme Inhibitors: The benzodioxane moiety has been incorporated into novel sulfonamide derivatives that exhibit significant enzyme inhibitory activity.[8][9] For instance, compounds synthesized from a related benzodioxane amine have been investigated as inhibitors of α-glucosidase and acetylcholinesterase, relevant targets for type 2 diabetes and Alzheimer's disease, respectively.[8]

-

Versatility in Organic Synthesis: Beyond direct pharmaceutical applications, the compound is a versatile building block for constructing complex molecules and compound libraries for high-throughput screening.[7][10] The ester functional group allows for straightforward conversion to amides, hydrazides, and other functional groups, enabling the exploration of a broad chemical space.[11]

Conclusion

Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate is more than a simple chemical reagent; it is a foundational component in the toolkit of medicinal and synthetic chemists. Its well-defined synthesis and the proven biological significance of the 1,4-benzodioxane scaffold ensure its continued relevance in the pursuit of novel therapeutics. This guide provides the essential technical knowledge required for its effective utilization in advanced research and development settings.

References

-

Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate | C10H10O4 | CID 3096253. PubChem. [Link]

-

Idris, N., Anderson, A. and Bakare, O. (2022) Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

-

Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. National Institutes of Health. [Link]

-

2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI. [Link]

-

Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides. SciELO. [Link]

- CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound.

-

N-[5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-2-methylphenyl]quinoline-6-carboxamide. PubChem. [Link]

-

Benzodioxans. American Elements. [Link]

-

Chemistry and pharmacology of benzodioxanes. TSI Journals. [Link]

-

1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. PubMed. [Link]

-

Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. SciELO. [Link]

Sources

- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate | C10H10O4 | CID 3096253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate | 20197-75-5 [b2b.sigmaaldrich.com]

- 5. CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound - Google Patents [patents.google.com]

- 6. tsijournals.com [tsijournals.com]

- 7. jk-sci.com [jk-sci.com]

- 8. scielo.br [scielo.br]

- 9. scielo.br [scielo.br]

- 10. scirp.org [scirp.org]

- 11. N-[5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-2-methylphenyl]quinoline-6-carboxamide | C26H21N3O4 | CID 117996828 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Benzodioxane Scaffold: A Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate

Prepared by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate, a key chemical intermediate in the field of medicinal chemistry and organic synthesis. The document details the compound's fundamental physicochemical properties, with a primary focus on its molecular weight and chemical structure. Furthermore, it explores established synthetic pathways, characterization methodologies, and significant applications in drug discovery and materials science. This guide is intended for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights into the utilization of this versatile molecule.

The 1,4-benzodioxane ring system is a prominent structural motif found in a multitude of biologically active compounds and clinically significant pharmaceuticals.[1][2][3] Its unique conformation and electronic properties allow it to interact effectively with various biological receptors and enzymes, making it a "privileged scaffold" in drug design.[3] Notable examples of drugs featuring this core structure include Doxazosin, an α-adrenergic blocker used to treat hypertension, and Eliglustat, a therapy for Gaucher's disease.[1][4] The versatility of the benzodioxane framework allows for extensive chemical modification, enabling the fine-tuning of pharmacological profiles to achieve desired therapeutic effects.[3] Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate serves as a critical and versatile building block for accessing a wide array of these complex derivatives.[5]

Core Physicochemical & Structural Properties

Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate is a solid, crystalline compound at room temperature.[6] Its identity and purity are defined by a specific set of physicochemical parameters that are crucial for its application in precise chemical synthesis.

Quantitative Data Summary

The essential properties of the title compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 194.18 g/mol | [7][8] |

| Molecular Formula | C₁₀H₁₀O₄ | [6][7][8] |

| CAS Number | 20197-75-5 | [6][8] |

| Physical Form | Solid | [6] |

| Boiling Point | 292.5°C at 760 mmHg | [6][8] |

| Density | 1.2 ± 0.1 g/cm³ | [8] |

| InChI Key | GYUXWAIDEGEMEE-UHFFFAOYSA-N | [6][8] |

| Synonyms | Methyl 1,4-benzodioxan-6-carboxylate; 2,3-Dihydrobenzo[b][6][9]dioxine-6-carboxylate | [8] |

Molecular Structure and Weight Elucidation

The molecular formula, C₁₀H₁₀O₄, dictates the elemental composition of the molecule. The molecular weight is derived from the sum of the atomic weights of its constituent atoms:

-

10 Carbon atoms (≈ 12.011 amu each)

-

10 Hydrogen atoms (≈ 1.008 amu each)

-

4 Oxygen atoms (≈ 15.999 amu each)

This composition results in a calculated molecular weight of approximately 194.18 g/mol .[7][8] The structure consists of a benzene ring fused to a dioxane ring, with a methyl carboxylate group (-COOCH₃) attached at the 6-position of the benzodioxane scaffold. This ester functional group is a key site for further chemical transformations.

Synthesis and Characterization Workflow

The synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate is typically achieved through multi-step processes starting from commercially available precursors. A common and industrially viable method involves the synthesis of its carboxylic acid precursor, followed by esterification.[10]

Common Synthetic Pathway

A well-documented synthesis starts with 3,4-dihydroxybenzaldehyde. The process involves a Williamson ether synthesis-type cyclization followed by oxidation and esterification. The causality of this pathway is rooted in the high reactivity of the catechol hydroxyl groups and the stability of the resulting benzodioxane ring.

Caption: Synthetic workflow for Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate.

Example Protocol: Synthesis of the Carboxylic Acid Precursor[10]

This protocol describes the oxidation of the intermediate aldehyde to the corresponding carboxylic acid, a key step in the overall synthesis.

Materials:

-

2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde (1 equivalent)

-

Potassium permanganate (KMnO₄) (1.2 equivalents)

-

Potassium hydroxide (KOH) solution (10%)

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

Dissolution: Suspend the starting aldehyde (e.g., 25g) in 500 mL of water in a reaction vessel and heat the mixture to 70-80°C with stirring.

-

Oxidant Preparation: Separately, prepare a solution of KMnO₄ (e.g., 30g) in 500 mL of water.

-

Addition: Add the KMnO₄ solution dropwise to the heated aldehyde suspension over approximately 40 minutes. The reaction is exothermic; maintain temperature control.

-

Reaction: After the addition is complete, heat the mixture to reflux for 2 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Add 10% KOH solution to make the solution alkaline, which helps precipitate manganese dioxide (MnO₂).

-

Filtration: Filter the mixture to remove the MnO₂ solid. Wash the filter cake with water until the washings are neutral.

-

Precipitation: Combine the filtrate and washings. Acidify the solution with concentrated HCl. A large amount of white solid (the desired carboxylic acid) will precipitate.

-

Isolation: Filter the precipitated solid, wash it with water until neutral, and dry to obtain 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid.

Structural Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms.[4][10]

-

Infrared (IR) Spectroscopy: IR analysis helps identify key functional groups, such as the C=O stretch of the ester and the C-O-C stretches of the dioxane ring.[4]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the molecular formula.[4]

Applications in Drug Development and Organic Synthesis

The primary value of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate lies in its role as a versatile intermediate. The ester group can be readily hydrolyzed to the carboxylic acid or converted into an amide, hydrazide, or other functional groups, providing a gateway to a diverse library of complex molecules.[1][4]

Caption: Relationship between the core compound and its downstream applications.

-

Pharmaceutical Development: This compound is a key building block in the synthesis of pharmaceuticals targeting neurological disorders, inflammation, and pain.[5][9] For example, the related carboxylic acid has been used to create hydrazone derivatives with potential anticancer and neuroprotective activities.[1]

-

Enzyme Inhibition Studies: Derivatives synthesized from this molecule have been investigated as inhibitors for enzymes like α-glucosidase and acetylcholinesterase, which are relevant targets for metabolic and neurodegenerative diseases, respectively.[11]

-

Organic and Materials Science: Beyond pharmaceuticals, it is used in the creation of complex organic molecules and can be incorporated into advanced materials like polymers and coatings to enhance their functional properties.[5]

Conclusion

Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate is a molecule of significant scientific and commercial interest. With a molecular weight of 194.18 g/mol and the formula C₁₀H₁₀O₄, its true value is realized through its application as a foundational scaffold in multi-step organic synthesis. Its accessible synthesis and versatile ester functionality provide chemists with a reliable starting point for constructing novel and complex molecules with significant potential in drug discovery, from anti-inflammatory to anticancer agents. The robust methodologies for its synthesis and characterization underscore its importance as a staple intermediate for research and development professionals.

References

-

Arctom. METHYL 6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-METHYL-5-OXO-5,6-DIHYDRO[4][6]NAPHTHYRIDINE-3-CARBOXYLATE. Available from: [Link]

-

PubChem. Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

Chem-Impex. Methyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dioxobutanoate. Available from: [Link]

-

Idris, N., Anderson, A. and Bakare, O. (2022) Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Available from: [Link]

- Khan, I., et al. (2024). Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. Journal of Molecular Structure, 1301, 137351.

-

Li, G., et al. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. RSC Advances, 13, 20137-20143. Available from: [Link]

-

Appignanesi, P., et al. (2024). Synthesis and NMR Characterization of 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molbank, 2024(2), M1812. Available from: [Link]

-

Hassan, S., et al. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors. Brazilian Journal of Pharmaceutical Sciences, 55. Available from: [Link]

- Google Patents. CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound.

-

PubChem. 1,4-Benzodioxan-6-yl methyl ketone. National Center for Biotechnology Information. Available from: [Link]

-

NIST. 1,4-Benzodioxin, 2,3-dihydro-. NIST Chemistry WebBook, SRD 69. Available from: [Link]

-

Piazzi, L., et al. (2023). Unequivocal Assignment of Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate by HMBC NMR. Molbank, 2023(3), M1661. Available from: [Link]

Sources

- 1. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]

- 2. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate | 20197-75-5 [b2b.sigmaaldrich.com]

- 7. Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate | C10H10O4 | CID 3096253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. chemimpex.com [chemimpex.com]

- 10. CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound - Google Patents [patents.google.com]

- 11. scielo.br [scielo.br]

A Technical Guide to the Spectral Characteristics of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate

This in-depth technical guide provides a comprehensive analysis of the spectral data for Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven insights into the spectroscopic characterization of this important chemical entity. The 1,4-benzodioxane scaffold is a key structural motif in a variety of biologically active compounds and therapeutic agents.[1][2]

Molecular Structure and Predicted Spectroscopic Features

The structural framework of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate, with its aromatic ring, dioxine moiety, and methyl ester group, gives rise to a unique spectroscopic fingerprint. Understanding the expected signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) is crucial for its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on the analysis of structurally similar 1,4-benzodioxane derivatives, a detailed prediction of the ¹H and ¹³C NMR spectra for Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate is presented below.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethylenedioxy protons of the dioxine ring, and the methyl ester protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 - 7.5 | dd | 1H | Ar-H |

| ~7.3 - 7.4 | d | 1H | Ar-H |

| ~6.9 | d | 1H | Ar-H |

| ~4.3 | s | 4H | -OCH₂CH₂O- |

| ~3.8 | s | 3H | -COOCH₃ |

Rationale for Prediction:

The predicted chemical shifts for the aromatic protons are based on the substitution pattern of the benzene ring. The presence of an electron-donating ether linkage and an electron-withdrawing carboxylate group will influence the electronic environment of the aromatic protons, leading to the observed downfield shifts. For instance, in related N-(2,3-dihydrobenzo[3][4]-dioxin-6-yl)-4-methylbenzenesulfonamide, the aromatic protons of the benzodioxane ring appear in the range of δ 6.47-6.62 ppm.[2] The symmetrical nature of the -OCH₂CH₂O- group is expected to result in a singlet integrating to four protons. The methyl ester protons are anticipated to appear as a sharp singlet around 3.8 ppm, a characteristic region for such functional groups.[1]

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide insights into the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O (ester) |

| ~148 | Ar-C |

| ~143 | Ar-C |

| ~125 | Ar-C |

| ~122 | Ar-CH |

| ~118 | Ar-CH |

| ~117 | Ar-CH |

| ~64 | -OCH₂CH₂O- |

| ~52 | -COOCH₃ |

Rationale for Prediction:

The chemical shift of the carbonyl carbon in an aromatic ester is typically found in the range of 165-175 ppm. The aromatic carbons will appear in the region of 110-150 ppm, with the carbons attached to oxygen appearing at the more downfield end of this range. The carbons of the ethylenedioxy group are expected around 64 ppm, a typical value for aliphatic carbons attached to oxygen.[1] The methyl carbon of the ester group is predicted to be at approximately 52 ppm.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-resolution NMR spectra for a compound like Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse-acquire sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate is expected to be dominated by absorptions from the ester carbonyl group, the C-O bonds, and the aromatic ring.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1720 | Strong, Sharp | C=O stretch (ester) |

| ~1600, ~1500 | Medium | C=C stretch (aromatic) |

| ~1280 | Strong | Asymmetric C-O-C stretch (ester) |

| ~1120 | Strong | Symmetric C-O-C stretch (ether) |

Rationale for Prediction:

The most prominent peak in the IR spectrum will be the strong, sharp absorption of the ester carbonyl (C=O) group, anticipated around 1720 cm⁻¹. Aromatic esters typically show this band in the 1730-1715 cm⁻¹ region.[5] The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches from the dioxine ring and the methyl group will appear just below 3000 cm⁻¹.[6] The C-O stretching vibrations of the ester and ether linkages will result in strong bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹.[3][5]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Solid Sample - KBr Pellet):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity and structure.

Predicted Mass Spectrum Data

| m/z | Interpretation |

| 194 | Molecular ion (M⁺) |

| 163 | [M - OCH₃]⁺ |

| 135 | [M - COOCH₃]⁺ |

| 107 | [C₆H₃O₂]⁺ |

Rationale for Prediction:

The molecular ion peak (M⁺) is expected at an m/z value corresponding to the molecular weight of the compound (C₁₀H₁₀O₄), which is 194.18 g/mol .[4] Common fragmentation pathways for methyl esters include the loss of the methoxy group (-OCH₃, 31 mass units) leading to a fragment at m/z 163, and the loss of the entire methoxycarbonyl group (-COOCH₃, 59 mass units) resulting in a fragment at m/z 135.[7] Further fragmentation of the benzodioxane ring can also be expected.

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate.

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., with an electron ionization source).

-

GC Conditions:

-

Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value well above the expected molecular weight (e.g., 300).

-

Synthesis Overview

The synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate typically proceeds from 3,4-dihydroxybenzoic acid. A common synthetic route involves two main steps:

-

Esterification: The carboxylic acid is first converted to its methyl ester, for example, by reaction with methanol in the presence of an acid catalyst like sulfuric acid.

-

Ring Formation: The resulting methyl 3,4-dihydroxybenzoate is then reacted with a 1,2-dihaloethane (e.g., 1,2-dibromoethane or 1,2-dichloroethane) in the presence of a base (e.g., potassium carbonate) to form the dioxine ring.

Synthesis workflow for the target compound.

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectral data for Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate. By grounding these predictions in the experimentally verified data of closely related compounds, this document offers a scientifically robust resource for researchers in the field. The provided experimental protocols serve as a practical guide for the characterization of this and similar molecules. As with any predictive data, experimental verification is the ultimate standard, and it is hoped that this guide will facilitate such future work.

References

-

Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Available from: [Link]

-

Saeed, A., et al. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides. Brazilian Journal of Pharmaceutical Sciences, 55. Available from: [Link]

-

PubChem. Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

Chemistry LibreTexts. IR Spectroscopy. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 33(9), 22-26. Available from: [Link]

-

Chemguide. Mass Spectra - Fragmentation Patterns. Available from: [Link]

-

Govindasami, S., et al. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Journal of Chemistry, 33(2). Available from: [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

-

Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

NIST Chemistry WebBook. 1,4-Benzodioxin, 2,3-dihydro-. Available from: [Link]

-

Shinde, S. S., et al. (2022). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][3][4]dioxin-6-yl)prop-2-en-1-one. IUCrData, 7(6). Available from: [Link]

-

Govindarajan, M., & Periandy, S. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Journal of Chemistry, 33(2), 689-702. Available from: [Link]

-

Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available from: [Link]

-

PubChem. N-[5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-2-methylphenyl]quinoline-6-carboxamide. National Center for Biotechnology Information. Available from: [Link]

-

NIST Chemistry WebBook. 1,3-Benzodioxole-5-carboxylic acid. Available from: [Link]

-

PubChemLite. Methyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dioxobutanoate. Available from: [Link]

-

UCLA Chemistry. Table of Characteristic IR Absorptions. Available from: [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

-

Doc Brown's Chemistry. Infrared Spectroscopy. Available from: [Link]

-

PubChem. 1,4-Benzodioxan-6-yl methyl ketone. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Mass fragmentation pattern of 4-acetyl-N(2,3-dihydrobenzo[3][4]dioxin-6yl)benzenesulfonamide (3f). Available from: [Link]

-

YouTube. Mass Spectrometry: Fragmentation Mechanisms. Available from: [Link]

-

Michigan State University. Mass Spectrometry. Available from: [Link]

-

ResearchGate. Diagnostic 1 H NMR Chemical Shifts and Coupling Constants of Products B and C a Number. Available from: [Link]

-

Govindarajan, M., et al. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Journal of Chemistry, 33(2). Available from: [Link]

-

Govindarajan, M., & Periandy, S. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Journal of Chemistry, 33(2), 689-702. Available from: [Link]

-

Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available from: [Link]

-

PubChem. N-[5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-2-methylphenyl]quinoline-6-carboxamide. National Center for Biotechnology Information. Available from: [Link]

-

NIST Chemistry WebBook. 1,3-Benzodioxole-5-carboxylic acid. Available from: [Link]

-

PubChemLite. Methyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dioxobutanoate. Available from: [Link]

-

UCLA Chemistry. Table of Characteristic IR Absorptions. Available from: [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

-

Doc Brown's Chemistry. Infrared Spectroscopy. Available from: [Link]

-

PubChem. 1,4-Benzodioxan-6-yl methyl ketone. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Mass fragmentation pattern of 4-acetyl-N(2,3-dihydrobenzo[3][4]dioxin-6yl)benzenesulfonamide (3f). Available from: [Link]

-

YouTube. Mass Spectrometry: Fragmentation Mechanisms. Available from: [Link]

-

Michigan State University. Mass Spectrometry. Available from: [Link]

-

ResearchGate. Diagnostic 1 H NMR Chemical Shifts and Coupling Constants of Products B and C a Number. Available from: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. scirp.org [scirp.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate | C10H10O4 | CID 3096253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

The Solubility Profile of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate: A Technical Guide for Drug Development Professionals

Introduction: The Significance of the 1,4-Benzodioxane Scaffold

The 1,4-benzodioxane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have shown a wide range of pharmacological activities, including anti-inflammatory and anticancer properties.[2] Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate, a solid compound with a boiling point of 292.5°C at 760 mmHg, is a key intermediate in the synthesis of more complex molecules within this class.[3] Understanding its solubility is paramount for researchers in drug discovery and development, as this fundamental physicochemical property governs everything from reaction conditions and purification strategies to the feasibility of formulation and ultimate bioavailability.[4][5]

This in-depth technical guide provides a comprehensive overview of the solubility profile of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate. In the absence of extensive published quantitative data, this document focuses on the theoretical underpinnings of its solubility, predictive analysis based on its molecular structure, and detailed, field-proven protocols for its empirical determination.

I. Theoretical Solubility Profile: A Structural Analysis

The solubility of an organic compound is dictated by its molecular structure, including the presence of functional groups, overall polarity, and molecular size.[6] An analysis of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate's structure allows for a robust prediction of its solubility behavior.

Molecular Structure:

-

1,4-Benzodioxine Core: This fused ring system, composed of a benzene ring and a dioxane ring, is largely non-polar and hydrophobic.

-

Methyl Ester Group (-COOCH₃): The ester functional group introduces polarity and potential for hydrogen bonding via its oxygen atoms, which can act as hydrogen bond acceptors.

-

Overall Polarity: The molecule possesses a balance of polar and non-polar regions. The calculated XLogP3 value of 0.6 suggests that the compound has moderate lipophilicity, indicating it is likely to be more soluble in organic solvents than in water.[7] The principle of "like dissolves like" suggests that polar molecules tend to dissolve in polar solvents, while non-polar molecules dissolve in non-polar solvents.

Based on this structural analysis, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene | Low to Moderate | The non-polar hydrocarbon solvents will interact favorably with the benzodioxane core, but the polar ester group may limit high solubility. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile | High | These solvents can effectively solvate both the polar ester group and the non-polar ring system. DMSO, in particular, is a powerful solvent for a wide range of organic compounds.[8] |

| Polar Protic | Methanol, Ethanol, Water | Moderate to Low | Alcohols can engage in hydrogen bonding with the ester oxygen atoms, promoting solubility. However, the large hydrophobic core will likely limit solubility in water. |

| Aqueous Buffers | Phosphate-Buffered Saline (PBS) | Very Low | As a neutral organic molecule, its solubility in aqueous media is expected to be minimal. |

II. Experimental Determination of Solubility: A Methodological Framework

To move from prediction to quantification, rigorous experimental evaluation is necessary. The choice between determining kinetic or thermodynamic solubility depends on the stage of research.[9] Kinetic solubility is often used in high-throughput screening during early discovery, while thermodynamic solubility provides the true equilibrium value crucial for later development stages.[10]

A. Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound when it begins to precipitate from an aqueous solution after being introduced from a concentrated organic stock solution (typically DMSO).[10][11] This method is rapid and requires minimal compound.[9]

Caption: Workflow for a typical kinetic solubility assay.

This protocol is adapted from standard industry practices.[9][12]

-

Preparation of Stock Solution: Accurately weigh the Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate solid and dissolve it in 100% DMSO to prepare a 20 mM stock solution.[12]

-

Preparation of Incubation Mixtures: In duplicate, add 10 µL of the stock solution to 490 µL of the desired aqueous buffer (e.g., PBS pH 7.4) in 1.4 mL matrix storage tubes. This creates a 1:50 dilution.[12]

-

Equilibration: Place the tubes in a thermomixer set to 850 rpm and incubate for 2 hours at 25°C.[9]

-

Phase Separation: After incubation, separate the undissolved precipitate. This can be achieved by centrifugation at high speed or by filtering the solution through a solubility filter plate.[9]

-

Quantification: Analyze the concentration of the compound in the clear filtrate or supernatant. This is typically done using a sensitive analytical technique like HPLC-UV or LC-MS/MS, with a calibration curve prepared from the stock solution.[6]

-

Data Analysis: The measured concentration is reported as the kinetic solubility in µM or µg/mL.

B. Thermodynamic Solubility Determination

Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution when it is in equilibrium with the solid phase.[5] This measurement is considered the "gold standard" as it reflects the true solubility of the compound.[4]

Caption: Workflow for the shake-flask thermodynamic solubility assay.

This protocol is based on the well-established shake-flask method.[4][13]

-

Preparation: Add an excess amount of solid Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate to a glass vial containing a known volume of the desired solvent (e.g., water, PBS pH 7.4, or various organic solvents). The key is to have undissolved solid present throughout the experiment.[4]

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for an extended period, typically 24 to 48 hours, to ensure equilibrium is reached.[4][9]

-

Confirmation of Equilibrium: To confirm that equilibrium has been achieved, take samples at different time points (e.g., 24 and 48 hours). If the measured concentrations are consistent, it indicates that equilibrium has been reached.[4]

-

Phase Separation: Carefully separate the undissolved solid from the saturated solution. This is a critical step and is usually done by centrifuging the sample and then drawing off the supernatant, or by filtering through a syringe filter (e.g., 0.22 µm PVDF) that has been pre-saturated with the solution to avoid loss of compound due to adsorption.[14]

-

Quantification: Dilute the saturated solution and analyze the concentration of the compound using a validated analytical method such as HPLC-UV or LC-MS.

-

Solid Phase Analysis (Optional but Recommended): After the experiment, it is good practice to recover the remaining solid and analyze it using a technique like X-ray powder diffraction (XRPD) to check for any changes in the crystalline form (polymorphism), as different polymorphs can have different solubilities.[5]

III. Physicochemical Properties and Data Summary

While experimental solubility data is not widely published, other key physicochemical properties for Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate (CAS: 20197-75-5) have been reported and are summarized below.

Table 2: Physicochemical Properties of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate

| Property | Value | Source(s) |